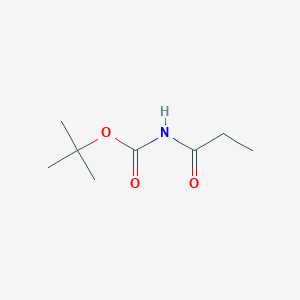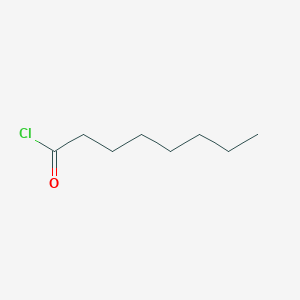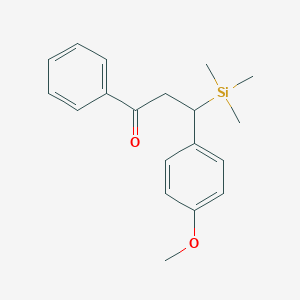
3-(4-Methoxyphenyl)-1-phenyl-3-(trimethylsilyl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Methoxyphenyl)-1-phenyl-3-(trimethylsilyl)propan-1-one, also known as MDP2P, is a chemical compound that is widely used in scientific research. It is a precursor to the synthesis of various drugs, including MDMA and methamphetamine. MDP2P is a colorless liquid with a distinct odor.
Mécanisme D'action
3-(4-Methoxyphenyl)-1-phenyl-3-(trimethylsilyl)propan-1-one acts as a substrate for the enzyme monoamine oxidase (MAO), which is responsible for the metabolism of neurotransmitters such as serotonin, dopamine, and norepinephrine. When this compound is metabolized by MAO, it forms the intermediate 3,4-methylenedioxyphenylpropan-2-amine (MDMA). MDMA acts as a serotonin, dopamine, and norepinephrine releaser and reuptake inhibitor, leading to increased levels of these neurotransmitters in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been reported to increase heart rate, blood pressure, and body temperature. This compound has also been shown to increase the release of neurotransmitters such as serotonin, dopamine, and norepinephrine, leading to feelings of euphoria, increased sociability, and decreased anxiety.
Avantages Et Limitations Des Expériences En Laboratoire
3-(4-Methoxyphenyl)-1-phenyl-3-(trimethylsilyl)propan-1-one has several advantages for lab experiments. It is a precursor to the synthesis of various drugs, including MDMA and methamphetamine, which are widely used in scientific research. This compound is also used as a reference standard in analytical chemistry and forensic science. However, this compound has limitations for lab experiments as well. It is a controlled substance and requires special permits and licenses for its use. This compound is also toxic and can be hazardous if not handled properly.
Orientations Futures
There are several future directions for the research on 3-(4-Methoxyphenyl)-1-phenyl-3-(trimethylsilyl)propan-1-one. One area of research is the development of new synthetic methods for this compound that are more efficient and cost-effective. Another area of research is the investigation of the biochemical and physiological effects of this compound and its metabolites. Further research is also needed to understand the long-term effects of this compound use on the brain and the body. Finally, research is needed to develop new drugs based on the structure of this compound that have therapeutic potential.
Méthodes De Synthèse
3-(4-Methoxyphenyl)-1-phenyl-3-(trimethylsilyl)propan-1-one can be synthesized in different ways, but the most common method is the Leuckart-Wallach reaction. In this method, p-anisaldehyde is reacted with nitroethane to form 4-methoxyphenyl-2-nitropropene. The nitropropene is then reduced with iron and hydrochloric acid to form 4-methoxyphenyl-2-propanone. Finally, the propanone is reacted with phenylacetic acid and trimethylsilyl chloride to form this compound.
Applications De Recherche Scientifique
3-(4-Methoxyphenyl)-1-phenyl-3-(trimethylsilyl)propan-1-one is used in various scientific research applications, including drug discovery, pharmacology, and toxicology. It is a precursor to the synthesis of various drugs, including MDMA and methamphetamine. This compound is also used as a reference standard in analytical chemistry and forensic science.
Propriétés
Numéro CAS |
118356-61-9 |
|---|---|
Formule moléculaire |
C19H24O2Si |
Poids moléculaire |
312.5 g/mol |
Nom IUPAC |
3-(4-methoxyphenyl)-1-phenyl-3-trimethylsilylpropan-1-one |
InChI |
InChI=1S/C19H24O2Si/c1-21-17-12-10-16(11-13-17)19(22(2,3)4)14-18(20)15-8-6-5-7-9-15/h5-13,19H,14H2,1-4H3 |
Clé InChI |
RRNFFKMTSMPIRJ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)[Si](C)(C)C |
SMILES canonique |
COC1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)[Si](C)(C)C |
Synonymes |
3-(4-Methoxyphenyl)-1-phenyl-3-(trimethylsilyl)-1-propanone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



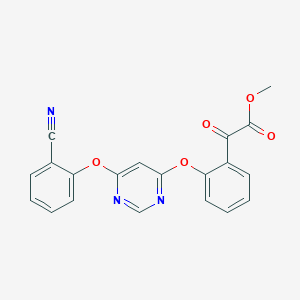
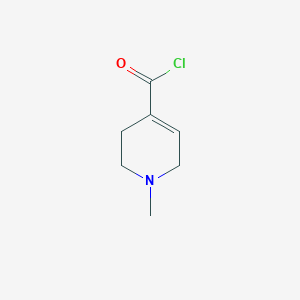


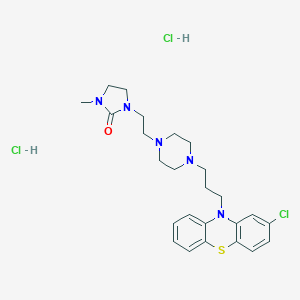





![2-amino-N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylacetamide](/img/structure/B48238.png)
![Methyl 6-oxabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B48239.png)
